molecular formula C6H3FINO2 B044790 2-Iodo-3-fluoronitrobenzene CAS No. 122455-36-1

2-Iodo-3-fluoronitrobenzene

Cat. No.: B044790
CAS No.: 122455-36-1
M. Wt: 267 g/mol
InChI Key: XADPCRFTWLAXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H3FINO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with fluorine, iodine, and nitro groups at the 1, 2, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodo-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-iodobenzene using nitric acid. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: While specific industrial production methods for 1-fluoro-2-iodo-3-nitrobenzene are not widely documented, the general approach involves large-scale nitration reactions using similar conditions as those employed in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-iodo-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoro-2-iodo-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-2-iodo-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The fluorine and iodine atoms also influence the compound’s reactivity by providing unique sites for substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 1-Fluoro-3-iodo-2-nitrobenzene
  • 1-Fluoro-4-iodo-2-nitrobenzene
  • 1-Fluoro-2-iodo-4-nitrobenzene

Comparison: 1-Fluoro-2-iodo-3-nitrobenzene is unique due to the specific positions of its substituents, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the electronic and steric effects of the substituents .

Properties

IUPAC Name

1-fluoro-2-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADPCRFTWLAXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634027
Record name 1-Fluoro-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122455-36-1
Record name 1-Fluoro-2-iodo-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122455-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture consisting of 2-fluoro-6-nitrophenyl trifluoromethanesulfonate (62.0 g, 0.215 mol), lithium iodide (60 g, 0.451 mol) and 1-methyl-2-pyrrolidinone (400 mL) was heated with stirring at 130°-132° C. (oil bath temperature) for 18 hours. Upon cooling it was poured into water (1200 mL) and extracted with diethyl ether. The combined extracts were washed with 1N NaOH, water and with brine. The solution was dried (MgSO4), filtered, and concentrated in vacuo to give 27.0 g of the title compound as a brown-colored solid title compound (m.p. 54°-57° C.).
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.